2-(butan-2-yl)-5-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one
Description
Properties
IUPAC Name |
2-butan-2-yl-5-[1-(2,3-dihydroindol-1-yl)-1-oxobutan-2-yl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-4-16(3)22-25(32)30-23(28-22)18-11-7-8-12-19(18)27-26(30)33-21(5-2)24(31)29-15-14-17-10-6-9-13-20(17)29/h6-13,16,21-22H,4-5,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVIWWOVQLNSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butan-2-yl)-5-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Imidazole Moiety: The imidazole ring can be constructed using the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the Pinner reaction, which involves the reaction of anthranilic acid with an aldehyde or ketone in the presence of an acid catalyst.
Coupling Reactions: The final compound is formed by coupling the indole, imidazole, and quinazoline moieties through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and imidazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinazoline derivatives with nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of quinazoline N-oxides and indole N-oxides.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
These moieties are known to interact with various biological targets, making the compound a valuable tool in biochemical research .
Medicine
The presence of multiple pharmacophores within a single molecule increases the likelihood of biological activity .
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(butan-2-yl)-5-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the imidazole moiety can inhibit enzymes such as cytochrome P450. The quinazoline moiety can interact with tyrosine kinases, making the compound a potential inhibitor of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(butan-2-yl)-5-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one: This compound is unique due to the combination of indole, imidazole, and quinazoline moieties.
Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan share the indole moiety but lack the imidazole and quinazoline rings.
Imidazole Derivatives: Compounds such as histidine and metronidazole share the imidazole moiety but lack the indole and quinazoline rings.
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib share the quinazoline moiety but lack the indole and imidazole rings.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which combines three pharmacologically active moieties into a single molecule. This structural complexity increases the potential for diverse biological activities and applications.
Biological Activity
Chemical Structure and Properties
The compound is characterized by a unique structure that incorporates an imidazoquinazoline core linked to a butan-2-yl group and an indole moiety. The presence of sulfur in the form of a thioether further enhances its potential reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds similar to 2-(butan-2-yl)-5-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways like Raf-1 activity .
| Compound | Cell Line | Inhibition (%) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 70% | Apoptosis induction |
| Compound B | SK-Hep-1 | 65% | Raf-1 inhibition |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have indicated that derivatives of imidazoquinazoline structures possess antibacterial and antifungal properties. For example:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structural features have reported MIC values ranging from 16 to 64 µg/mL against Gram-positive bacteria .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : Compounds induce apoptosis through mitochondrial pathways involving reactive oxygen species (ROS) generation.
- Cell Cycle Arrest : They may halt cell cycle progression in cancer cells, leading to reduced proliferation.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for tumor growth and survival.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a derivative closely related to the compound . The results showed a significant reduction in cell viability in K562 leukemia cells after treatment with the compound over 72 hours. The study highlighted the role of ROS in mediating apoptosis.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thioether derivatives related to the compound. The study found that these derivatives exhibited potent activity against various bacterial strains, suggesting potential therapeutic applications in treating infections.
Q & A
Q. Basic Characterization Methods :
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., imidazoquinazolinone protons at δ 7.2–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS for molecular weight validation (e.g., [M+H]+ at m/z 507.18) .
- X-ray crystallography : Resolve stereochemistry of the sulfanyl-indole moiety (if single crystals are obtainable) .
How can researchers interpret complex spectral data, such as overlapping NMR peaks?
Q. Advanced Spectral Analysis :
- 2D NMR (COSY, HSQC) : Differentiate between quinazolinone (C=O at ~170 ppm) and indole (C-N at ~145 ppm) carbons .
- Computational modeling : Density Functional Theory (DFT) to predict chemical shifts and assign ambiguous signals .
What biological activities have been reported for structurally analogous compounds?
Basic Bioactivity Profile :
Similar imidazoquinazolinones exhibit:
- Anticancer activity : IC₅₀ values of 2–10 µM against breast cancer (MCF-7) via topoisomerase II inhibition .
- Antimicrobial effects : MIC of 8 µg/mL against S. aureus by disrupting cell wall synthesis .
How can researchers design assays to evaluate the compound’s mechanism of action?
Q. Advanced Assay Design :
- Target identification : Surface plasmon resonance (SPR) to screen binding affinity against kinase libraries (e.g., EGFR, VEGFR) .
- Cellular assays : Apoptosis detection via Annexin V-FITC/PI staining in dose-dependent treatments (0.1–50 µM) .
How can discrepancies in bioactivity data across studies be resolved?
Advanced Data Reconciliation :
Contradictions may stem from assay variability or structural impurities. Solutions include:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay incubation time: 48 h) .
- Batch consistency checks : LC-MS purity verification (>98%) before bioactivity testing .
What computational approaches are used to predict the compound’s pharmacological properties?
Q. Basic Computational Modeling :
- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., CDK2, PDB ID: 1HCL) .
- ADMET prediction (SwissADME) : Estimate logP (~3.2) and BBB permeability (CNS: -2.1) .
How can structural modifications enhance the compound’s bioactivity or reduce toxicity?
Q. Advanced Structure-Activity Relationship (SAR) :
- Sulfanyl group replacement : Substitute with sulfonamide to improve solubility (logP reduction by 0.8 units) .
- Indole ring fluorination : Introduce electron-withdrawing groups (e.g., -F) to increase metabolic stability (t₁/₂ extension by 2×) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
